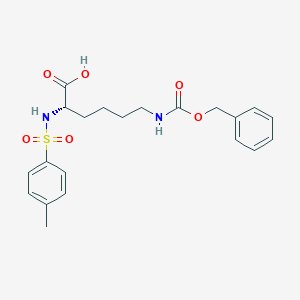

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Description

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWGRGGVKUEBSE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555575 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34235-82-0 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nε-Carbobenzoxy-Nα-tosyl-L-lysine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analysis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine. This document is intended to serve as a critical resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Chemical Properties

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a doubly protected amino acid derivative crucial in the field of peptide chemistry. The carbobenzoxy (Cbz or Z) group on the epsilon-amino group (Nε) and the tosyl (Tos) group on the alpha-amino group (Nα) provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.

Table 1: Quantitative Chemical Properties of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₆S | [1] |

| Molecular Weight | 434.51 g/mol | [1] |

| CAS Number | 34235-82-0 | [1] |

| Appearance | White to off-white powder/crystals | - |

| Melting Point | Data not available in searched sources | - |

| Solubility | Data not available in searched sources | - |

| Purity (Typical) | ≥98% (HPLC) | [1] |

Synthesis and Purification

The synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine involves a two-step protection strategy starting from L-lysine. While a specific detailed protocol for this exact compound was not found in the public literature, a general synthetic pathway can be inferred from standard amino acid protection chemistry.

Logical Synthesis Workflow:

Figure 1: Logical workflow for the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

General Experimental Protocol for Synthesis (Hypothetical)

Materials:

-

L-Lysine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

p-Toluenesulfonyl chloride (Tos-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Appropriate solvents (e.g., dioxane, water, acetone)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Step 1: Synthesis of Nε-Carbobenzoxy-L-lysine

-

Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the pH with additional base.

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the solution with HCl to precipitate the product.

-

Filter, wash with cold water, and dry the crude Nε-Carbobenzoxy-L-lysine.

Step 2: Synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine

-

Dissolve the Nε-Carbobenzoxy-L-lysine intermediate in an appropriate solvent mixture (e.g., acetone and water) containing a base.

-

Cool the solution and add p-toluenesulfonyl chloride portion-wise.

-

Maintain the pH with the addition of a base and stir for several hours.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to precipitate the final product.

-

Collect the crude product by filtration.

Purification Protocol

Purification of the final product is typically achieved by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a small amount of the mobile phase.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

-

Combine the fractions containing the pure product and evaporate the solvent.

Analytical Methods

The purity and identity of Nε-Carbobenzoxy-Nα-tosyl-L-lysine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (typically >98%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic peaks corresponding to the protons and carbons of the lysine backbone, the carbobenzoxy group, and the tosyl group. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), S=O (sulfonamide), and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (434.51 g/mol ). |

Illustrative HPLC Analysis Protocol (General)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Applications in Peptide Synthesis

Nε-Carbobenzoxy-Nα-tosyl-L-lysine serves as a valuable building block in solid-phase and solution-phase peptide synthesis. The orthogonal protecting groups are key to its utility.

-

The Nα-tosyl group is stable under the conditions used for the removal of the Nε-Cbz group (e.g., catalytic hydrogenolysis or HBr in acetic acid).

-

The Nε-carbobenzoxy group is stable to the conditions required for the removal of many other Nα-protecting groups used in peptide synthesis.

This allows for the selective deprotection of either the Nα or Nε amino group, enabling the synthesis of branched peptides or the attachment of labels and other moieties to the lysine side chain.

Experimental Workflow in Peptide Synthesis:

Figure 2: Use of Nε-Cbz-Nα-Tos-L-lysine in solid-phase peptide synthesis.

Safety and Handling

As with all laboratory chemicals, Nε-Carbobenzoxy-Nα-tosyl-L-lysine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nε-Carbobenzoxy-Nα-tosyl-L-lysine is a specialized and valuable reagent for advanced peptide synthesis and the development of complex peptide-based molecules. Its unique dual-protection scheme allows for intricate synthetic strategies. While detailed public data on some of its physical properties and specific synthetic protocols are limited, this guide provides a foundational understanding for its application in research and development.

References

Technical Guide: Properties and Synthesis of a Differentially Protected Lysine Derivative

A Note on Nomenclature: The compound "Cbz-Tos-L-Lysine" is not a standard or commercially available chemical entity. The nomenclature is ambiguous as it does not specify the attachment points of the Carboxybenzyl (Cbz) and Tosyl (Tos) protecting groups to the α- and ε-amino groups of the L-lysine backbone. This guide will focus on a well-characterized and widely used di-protected lysine derivative, Nα-Boc-Nε-Cbz-L-lysine , as a representative example for researchers, scientists, and drug development professionals. This compound incorporates two distinct and orthogonally removable protecting groups, a core concept in peptide synthesis and medicinal chemistry.

Core Structure and Properties of Nα-Boc-Nε-Cbz-L-lysine

Nα-Boc-Nε-Cbz-L-lysine is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group on the side chain is protected by a carboxybenzyl (Cbz or Z) group. This differential protection allows for the selective deprotection and modification of either amino group, making it a valuable building block in the synthesis of complex peptides and other organic molecules.[1]

Chemical Structure:

Caption: Synthetic workflow for Nα-Boc-Nε-Cbz-L-lysine.

References

Synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine, a valuable orthogonally protected amino acid derivative crucial in peptide synthesis and drug development. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

L-lysine, an essential amino acid, possesses two primary amino groups, the α-amino and the ε-amino group, which exhibit different reactivities. For the controlled synthesis of peptides and other complex molecules, it is often necessary to selectively protect these amino groups. The synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine exemplifies the principle of orthogonal protection, where two different protecting groups can be selectively removed under distinct conditions. The carbobenzoxy (Cbz or Z) group on the ε-amino group is typically removed by hydrogenolysis, while the tosyl (Ts) group protecting the α-amino group is stable to these conditions and requires stronger acidic or reductive cleavage. This differential stability allows for the specific elaboration of either the α- or ε-amino group in subsequent synthetic steps.

The overall synthetic strategy involves a two-step process:

-

Selective Nε-carbobenzoxylation of L-lysine: The ε-amino group of L-lysine is selectively protected with a carbobenzoxy group.

-

Nα-tosylation of Nε-Carbobenzoxy-L-lysine: The α-amino group of the resulting intermediate is then protected with a p-toluenesulfonyl (tosyl) group.

This guide will provide detailed methodologies for each of these key transformations.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Table 1: Synthesis of Nε-Carbobenzoxy-L-lysine

| Parameter | Method A: Copper Complex Intermediate | Method B: Boron Complex Intermediate[1] |

| Starting Material | L-Lysine Monohydrochloride | L-Lysine Hydrochloride |

| Key Reagents | Copper(II) Sulfate, Sodium Carbonate, Benzyl Chloroformate | Quaternary ammonium salt-ethylene glycol borate-based polystyrene complexing agent, Phosphate buffer (pH 7.4), N,N-Dimethylformamide (DMF), Benzyloxycarbonyl compound |

| Reaction Time | Not specified in detail in general literature | 1.5 hours for complexation |

| Temperature | Cooled in an ice bath | Room temperature (25 °C) for complexation |

| Yield | Generally high, though specific yields vary | High selectivity reported |

| Purification | Precipitation by acidification, recrystallization | Extraction and subsequent reaction |

Table 2: Synthesis of Nα-tosyl-Nε-carbobenzoxy-L-lysine (Generalized Protocol)

| Parameter | Schotten-Baumann Conditions |

| Starting Material | Nε-Carbobenzoxy-L-lysine |

| Key Reagents | p-Toluenesulfonyl chloride (Ts-Cl), Sodium Hydroxide or Sodium Carbonate |

| Solvent | Aqueous solution (e.g., water/ether or water/dioxane) |

| Reaction Time | Typically several hours |

| Temperature | 0-5 °C to room temperature |

| Yield | Dependent on specific conditions, generally moderate to high |

| Purification | Acidification, extraction, and recrystallization |

Experimental Protocols

Synthesis of Nε-Carbobenzoxy-L-lysine (Method A: Copper Complex Intermediate)

This protocol is a widely used method for the selective protection of the ε-amino group of L-lysine.

Materials:

-

L-Lysine monohydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Formation of the Copper Complex: Dissolve L-lysine monohydrochloride in water. Add a solution of copper(II) sulfate to form the lysine-copper complex, which protects the α-amino and carboxyl groups.

-

Nε-Carbobenzoxylation: Cool the solution in an ice bath and add sodium carbonate to make the solution basic. Slowly add benzyl chloroformate with vigorous stirring. The ε-amino group, being more accessible, will preferentially react with the benzyl chloroformate.

-

Decomposition of the Copper Complex: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid. This will release the Nε-Cbz-L-lysine.

-

Isolation and Purification: The Nε-Cbz-L-lysine will precipitate from the acidic solution. Collect the precipitate by filtration, wash with cold water and diethyl ether to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of Nα-tosyl-Nε-carbobenzoxy-L-lysine (Generalized Schotten-Baumann Protocol)

This protocol describes a general method for the N-tosylation of the α-amino group of Nε-Cbz-L-lysine.

Materials:

-

Nε-Carbobenzoxy-L-lysine

-

p-Toluenesulfonyl chloride (Ts-Cl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Diethyl Ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve Nε-Carbobenzoxy-L-lysine in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be cooled in an ice bath.

-

Tosylation: While stirring vigorously, add a solution of p-toluenesulfonyl chloride in dioxane or diethyl ether portion-wise. Maintain the temperature at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.

-

Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Nε-Carbobenzoxy-Nα-tosyl-L-lysine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for Nε-Carbobenzoxy-Nα-tosyl-L-lysine.

Caption: Logical relationship of the orthogonal protection strategy.

References

An In-depth Technical Guide to the Role of the Tosyl Group in Lysine Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental tenet of modern organic synthesis, particularly in the complex assembly of peptides and other macromolecules.[1] The p-toluenesulfonyl (Tosyl or Ts) group is an established and robust protecting group for primary amines, such as the ε-amino group of lysine.[2][3] Its unique stability profile makes it a valuable tool, though one with specific considerations for its removal. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of the tosyl group for lysine protection.

Core Principles of Tosyl Group Protection

The tosyl group is typically introduced to an amine via the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4] The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. This reaction forms a sulfonamide, a highly stable functional group.[1]

The exceptional stability of the N-tosyl bond is a key characteristic. It is resistant to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[1][5] This robustness allows for synthetic transformations on other parts of the molecule without disturbing the protected amine. However, this stability also necessitates harsh conditions for its removal, typically strongly acidic or reductive methods.[2][5]

Quantitative Data and Stability Profile

The tosyl group's utility is defined by its stability across a range of chemical environments, making it suitable for multi-step syntheses where other protecting groups might fail. Its removal, however, requires specific and often harsh conditions, which is a critical consideration in synthetic planning.

| Protecting Group | Common Abbreviation | Stability Conditions | Common Deprotection Reagents |

| p-Toluenesulfonyl | Ts, Tos | Stable to strong acids (TFA), bases, and catalytic hydrogenation.[3] | Na/liquid ammonia, HBr/acetic acid, SmI₂, Red-Al, Li/naphthalene.[2][6] |

| tert-Butoxycarbonyl | Boc | Stable to basic and nucleophilic conditions.[1][7] | Strong acids (e.g., trifluoroacetic acid, TFA).[7] |

| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Stable to acidic conditions.[7] | Secondary amines (e.g., 20% piperidine in DMF).[7][8] |

| Benzyloxycarbonyl | Z, Cbz | Stable to mild acid and base. | Catalytic hydrogenation (H₂/Pd), strong acids (HBr/acetic acid).[9] |

Experimental Protocols

Precise experimental conditions are crucial for the successful protection and deprotection of lysine residues. The following protocols provide detailed methodologies for these key transformations.

Protocol 1: Nε-Tosylation of L-Lysine

This protocol describes the selective protection of the ε-amino group of L-lysine.

-

Preparation: In a round-bottomed flask, dissolve L-lysine hydrochloride in an aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: While maintaining the low temperature and vigorously stirring, slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable organic solvent like toluene or diethyl ether. The pH of the reaction mixture should be maintained in the basic range (pH 9-11) by the concurrent addition of aqueous sodium hydroxide.

-

Reaction: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and continue stirring for several hours or overnight to ensure complete reaction.

-

Workup and Isolation: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The Nε-Tosyl-L-lysine product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or ether) to remove any unreacted TsCl. The product can be further purified by recrystallization from hot water or an alcohol/water mixture.

Protocol 2: Deprotection of Nε-Tosyl-L-Lysine (Reductive Cleavage)

This protocol details a common reductive method for cleaving the stable sulfonamide bond.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place the Nε-Tosyl-L-lysine derivative.

-

Solvent and Reagent: Add anhydrous liquid ammonia by condensation at low temperature (approx. -78 °C, dry ice/acetone bath).

-

Reduction: To the stirred solution, add small, clean pieces of metallic sodium (Na) until a persistent deep blue color is observed, indicating an excess of solvated electrons.

-

Quenching: After the reaction is complete (typically 30-60 minutes), the reaction is carefully quenched by the addition of a proton source, such as solid ammonium chloride, until the blue color disappears.

-

Workup: The liquid ammonia is allowed to evaporate. The remaining residue is dissolved in water, and the pH is adjusted as needed. The deprotected lysine can then be isolated and purified using standard techniques such as ion-exchange chromatography.

Role in Orthogonal Synthesis Strategies

Orthogonality is a key concept in complex chemical synthesis, referring to the use of multiple protecting groups that can be removed under distinct conditions without affecting each other.[8] The high stability of the tosyl group makes it an excellent candidate for "permanent" side-chain protection in orthogonal schemes, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][9]

In such a strategy, the temporary Nα-amino group is protected with the acid-labile Boc group, which is removed at each cycle. The tosyl group on a lysine side chain, however, remains intact during these repeated acid treatments. It is only removed during the final cleavage step from the resin, often using very strong acids like hydrogen fluoride (HF), which also cleaves the tosyl group.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonamides [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

The Enduring Guardian: An In-depth Technical Guide to the Carbobenzoxy (Cbz) Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The carbobenzoxy (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has remained an indispensable tool for chemists since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its enduring prevalence is a testament to its robust stability, the ease of its introduction and removal, and its crucial role in minimizing racemization during peptide coupling.[2][3] This technical guide provides a comprehensive overview of the Cbz group's function, offering detailed experimental protocols, quantitative data, and a comparative analysis of its application in modern peptide synthesis.

Core Function and Advantages

The primary role of the Cbz group is to temporarily protect the nucleophilic α-amino group of an amino acid.[4] This protection prevents unwanted side reactions during the formation of peptide bonds.[5] By converting the amine into a less nucleophilic carbamate, the Cbz group ensures the controlled, stepwise assembly of the peptide chain.[6]

Key advantages of the Cbz protecting group include:

-

Robust Stability: Cbz-protected amines are stable under a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[7]

-

Ease of Introduction: The protection reaction using benzyl chloroformate (Cbz-Cl) is typically high-yielding and proceeds under mild conditions.[7]

-

Facile and Selective Removal: The Cbz group can be cleanly removed under specific conditions, most commonly through catalytic hydrogenolysis, which is a mild method that often does not affect other functional groups.[6]

-

Crystallinity of Derivatives: Cbz-protected amino acids are often crystalline solids, which facilitates their purification and handling.[3]

-

Suppression of Racemization: The urethane nature of the Cbz protection helps to prevent the loss of stereochemical integrity at the α-carbon during peptide coupling reactions.[2]

Orthogonality in Peptide Synthesis

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][8] This orthogonality is critical in complex, multi-step syntheses, allowing for the selective deprotection of one functional group while others remain intact.[9][10]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[11]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[12]

However, it is important to note that under harsh acidic conditions (e.g., excess HBr in acetic acid), the Cbz group can also be cleaved.[6]

Quantitative Data

The efficiency of the protection and deprotection reactions is a critical factor in the successful application of the Cbz group. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | [7] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [7] |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 | [7] |

| Various Amines | Cbz-Cl, β-cyclodextrin, H2O, rt | 89-98 | [5] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [13] |

| H₂, Pd/C (10 wt%) | H₂O (with TPGS-750-M), rt, < 2 h | Cbz-L-Phe-L-Leu-OEt | >95 | [14] | |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [13] |

| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [13] | |

| Formic acid, Pd/C | MeOH or EtOH, rt | Various Cbz-protected substrates | High | [14][15] | |

| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz-peptides | >90 | [13][16] |

| Trifluoroacetic Acid (TFA) | rt, 1-4 h | N-Cbz-peptides | >90 | [16] | |

| AlCl₃, HFIP | rt, 2-16 h | Various Cbz-protected substrates | High | [17] | |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | Cbz-protected secondary amines | Generally high | [3] |

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[7][18]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[7]

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and generally the cleanest method for Cbz deprotection.[14][19]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite™

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[7]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.[7]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[7]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[7]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

Protocol 3: Cbz Deprotection by Transfer Hydrogenation with Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it a safer alternative for some applications.[20]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄) (2-4 equivalents)

-

Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

-

Setup: Dissolve the Cbz-protected compound in methanol or DMF in a reaction flask.

-

Catalyst and Reagent Addition: Add 10% Pd/C (1/10 to 1/5 the weight of the substrate) and ammonium formate to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, filter off the catalyst.

-

Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or dialyzed and lyophilized if it is a polymer.

Protocol 4: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[16][21]

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: Dissolve the Cbz-protected compound in 33% HBr in acetic acid.

-

Reaction: Stir the mixture at room temperature for the required time (typically 20 minutes to a few hours), monitoring by TLC.

-

Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Isolate the precipitate by filtration or decantation.

-

Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these methods effectively.

Conclusion

The carbobenzoxy group remains a powerful and versatile tool in the arsenal of the synthetic chemist, particularly in the field of peptide synthesis. Its stability, ease of introduction, and the variety of methods available for its selective removal make it a reliable choice for the protection of amines. A thorough understanding of the different deprotection methods and their compatibility with other functional groups is essential for its successful application. This guide provides the foundational knowledge, quantitative data, and detailed protocols to enable researchers, scientists, and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors.

References

- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. proprep.com [proprep.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. benchchem.com [benchchem.com]

- 17. Cbz-Protected Amino Groups [organic-chemistry.org]

- 18. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

In-Depth Technical Guide: Nε-carbobenzoxy-Nα-tosyl-L-lysine (CAS 34235-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-carbobenzoxy-Nα-tosyl-L-lysine, identified by CAS number 34235-82-0, is a chemically modified derivative of the essential amino acid L-lysine. This modification, involving the protection of the ε-amino group with a carbobenzoxy (Cbz or Z) group and the α-amino group with a tosyl (Ts) group, renders it a valuable tool in biochemical and pharmaceutical research. Its primary application lies in its utility as a protease inhibitor, a class of molecules crucial for studying cellular processes and for the development of therapeutics targeting enzymes implicated in various diseases. This guide provides a comprehensive overview of its known properties and general applications.

Chemical and Physical Properties

Nε-carbobenzoxy-Nα-tosyl-L-lysine is a white to off-white solid. The dual protection of the amino groups enhances its stability and specificity in certain biochemical assays. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 34235-82-0 | |

| Molecular Formula | C21H26N2O6S | [1] |

| Molecular Weight | 434.51 g/mol | [1] |

| Melting Point | 123 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in hot toluene, likely soluble in other organic solvents such as DMF and DMSO. | [1] |

Synthesis and Manufacturing

General Experimental Protocol for Synthesis of Protected Lysine Derivatives

The synthesis of Nε-carbobenzoxy-Nα-tosyl-L-lysine would involve a multi-step process starting from L-lysine. The general strategy involves the orthogonal protection of the two amino groups. A plausible, generalized synthetic route is outlined below. It is important to note that this is a representative protocol and would require optimization for the specific synthesis of the title compound.

-

Nε-protection of L-lysine: The ε-amino group of L-lysine is more nucleophilic than the α-amino group. Under controlled conditions (e.g., using a copper complex to temporarily shield the α-amino and carboxyl groups), the ε-amino group can be selectively reacted with benzyl chloroformate to introduce the carbobenzoxy (Cbz) group.

-

Purification of Nε-carbobenzoxy-L-lysine: The resulting Nε-carbobenzoxy-L-lysine is purified from the reaction mixture, often through crystallization or chromatography.

-

Nα-protection of Nε-carbobenzoxy-L-lysine: The purified intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to introduce the tosyl group onto the α-amino group.

-

Final Purification: The final product, Nε-carbobenzoxy-Nα-tosyl-L-lysine, is purified to the desired level, typically confirmed by techniques such as HPLC, NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary utility of Nε-carbobenzoxy-Nα-tosyl-L-lysine is as a protease inhibitor . Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes. The study of these enzymes often requires specific inhibitors to elucidate their function.

Use as a Protease Inhibitor

While specific inhibition constants (Ki) or IC50 values for Nε-carbobenzoxy-Nα-tosyl-L-lysine against particular proteases are not widely reported, its structure suggests it would likely target serine proteases that have a preference for lysine residues at the P1 position of their substrates (e.g., trypsin-like proteases). The bulky protecting groups may also confer inhibitory activity against other classes of proteases.

General Experimental Protocol for Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like Nε-carbobenzoxy-Nα-tosyl-L-lysine against a specific protease.

-

Reagent Preparation:

-

Prepare a stock solution of the protease of interest in a suitable buffer (e.g., Tris-HCl, HEPES) at a defined concentration.

-

Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for the protease.

-

Prepare a stock solution of Nε-carbobenzoxy-Nα-tosyl-L-lysine in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the inhibitor (Nε-carbobenzoxy-Nα-tosyl-L-lysine) at various concentrations to the wells. Include a control with no inhibitor.

-

Add the protease to all wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 or Ki value.

-

Mechanism of Action and Signaling Pathways

There is a lack of specific studies detailing the mechanism of action of Nε-carbobenzoxy-Nα-tosyl-L-lysine or its effects on specific cellular signaling pathways. As a protease inhibitor, its general mechanism would involve binding to the active site of a target protease, thereby preventing the binding and cleavage of its natural substrates. This can, in turn, modulate downstream signaling cascades that are regulated by proteolytic events. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative.

Conclusion

Nε-carbobenzoxy-Nα-tosyl-L-lysine (CAS 34235-82-0) is a protected lysine derivative primarily used as a research tool in biochemistry, likely as a serine protease inhibitor. While its basic chemical properties are known, detailed experimental protocols for its synthesis and specific biological applications, including quantitative inhibition data and effects on signaling pathways, are not well-documented in publicly accessible literature. The provided protocols and workflows are generalized representations based on standard biochemical practices and should be adapted and optimized for specific experimental contexts. Further research is needed to fully characterize the biological activity and potential applications of this compound.

References

Nα-Cbz-Nε-tosyl-L-lysine: A Technical Guide to its Core Discovery and Historical Significance in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of Nα-Cbz-Nε-tosyl-L-lysine, a pivotal yet often overlooked derivative in the advancement of peptide chemistry. By examining the development of its constituent protecting groups, the strategic necessity for such a compound becomes clear. This document details the historical context, the logical pathway to its synthesis, and the experimental principles that defined its creation, offering a valuable resource for professionals in peptide synthesis and drug development.

Introduction: The Challenge of Polyfunctional Amino Acids

The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a significant chemical challenge due to the multifunctional nature of the amino acid building blocks. Lysine, with its α-amino, α-carboxyl, and ε-amino groups, exemplifies this complexity. To achieve the specific, sequential formation of peptide bonds without unintended side reactions, such as branching at the ε-amino group, a robust strategy of temporary chemical "protection" is essential. The development of Nα-Cbz-Nε-tosyl-L-lysine is a direct consequence of the search for reliable and selectively removable protecting groups.

Historical Development of Key Protecting Groups

The story of Nα-Cbz-Nε-tosyl-L-lysine is intrinsically linked to the independent discovery and application of the Carbobenzoxy (Cbz) and Tosyl (Ts) protecting groups.

The Carbobenzoxy (Cbz or Z) Group: A Revolution in Peptide Synthesis

In 1932, Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group, a landmark achievement that revolutionized peptide synthesis. This benzyloxycarbonyl moiety could be introduced onto an amino group and was stable to the conditions of peptide bond formation. Crucially, it could be readily removed by catalytic hydrogenation (H₂/Pd), a method that did not cleave the newly formed peptide bonds. This development provided chemists with a reliable tool to control the reactivity of the α-amino group, enabling the stepwise and controlled elongation of peptide chains.

The Tosyl (Ts) Group: A Stable Guardian

The p-toluenesulfonyl (tosyl or Ts) group also emerged as a robust protecting group for amines. Derived from tosyl chloride, it forms a stable sulfonamide linkage with amino groups. A key characteristic of the tosyl group is its exceptional stability to acidic conditions and catalytic hydrogenation, the very conditions used to remove the Cbz group. The traditional method for cleaving the tosyl group from an amine involves the use of strong reducing conditions, such as sodium in liquid ammonia.

The Principle of Orthogonality: A Strategic Imperative

The differing chemical labilities of the Cbz and Tosyl groups laid the groundwork for a critical concept in chemical synthesis: orthogonality . Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.

In the context of lysine, the challenge was to differentiate the α- and ε-amino groups. An ideal scenario would involve:

-

Protecting both amino groups.

-

Selectively deprotecting the α-amino group to allow for peptide bond formation.

-

Keeping the ε-amino group protected throughout peptide chain elongation.

-

Finally, removing the ε-amino protecting group under conditions that do not harm the completed peptide chain.

The combination of the Cbz and Tosyl groups on the lysine molecule provided an early and effective solution to this challenge. By placing the Cbz group on the α-amino group and the Tosyl group on the ε-amino group, chemists could leverage their orthogonal properties. The α-Cbz group could be removed by hydrogenation to allow for peptide synthesis, while the ε-Tosyl group would remain intact.

The Discovery and Synthesis of Nα-Cbz-Nε-tosyl-L-lysine

While the exact first synthesis of Nα-Cbz-Nε-tosyl-L-lysine is not readily identifiable in a single seminal publication, its development was a logical and necessary step in the progression of peptide synthesis during the mid-20th century. The synthesis would have followed established chemical principles for the selective protection of lysine's two amino groups.

A key historical method for the selective protection of the ε-amino group of lysine involved the use of a copper(II) complex. The α-amino and α-carboxyl groups of lysine chelate with a Cu(II) ion, temporarily protecting them and leaving the ε-amino group as the primary site for reaction.

Generalized Historical Synthesis Protocol

The following represents a plausible, detailed experimental protocol for the synthesis of Nα-Cbz-Nε-tosyl-L-lysine based on the chemical knowledge and techniques of the era.

Step 1: Selective Protection of the ε-Amino Group with the Tosyl Group

-

Copper Complex Formation: L-lysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added. The pH is adjusted to be slightly alkaline with sodium carbonate or hydroxide, leading to the formation of a deep blue solution of the copper(II)-lysine complex. This complex protects the α-amino and α-carboxyl groups.

-

Tosylation: The aqueous solution of the copper complex is cooled in an ice bath. A solution of p-toluenesulfonyl chloride (tosyl chloride) in a suitable organic solvent (e.g., diethyl ether or toluene) is added dropwise with vigorous stirring, while maintaining the alkaline pH with the addition of sodium hydroxide solution.

-

Decomposition of the Copper Complex: After the reaction is complete, the copper is removed. This is typically achieved by acidifying the solution with hydrochloric acid and then treating it with hydrogen sulfide gas to precipitate copper(II) sulfide. Alternatively, the solution can be passed through a chelating resin.

-

Isolation and Purification: After removal of the copper sulfide by filtration, the solution is neutralized to precipitate the Nε-tosyl-L-lysine. The product is then collected by filtration, washed with cold water and ethanol, and dried.

Step 2: Protection of the α-Amino Group with the Carbobenzoxy Group

-

Dissolution: The synthesized Nε-tosyl-L-lysine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, and cooled in an ice bath.

-

Carbobenzoxylation (Schotten-Baumann conditions): Benzyl chloroformate (carbobenzoxy chloride) is added portion-wise or dropwise, concurrently with an aqueous base solution to maintain a slightly alkaline pH.

-

Acidification and Isolation: Upon completion of the reaction, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The acidic conditions cause the desired product, Nα-Cbz-Nε-tosyl-L-lysine, to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove salts, and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product.

Quantitative Data

While the specific data from the very first synthesis is not available, the table below summarizes the expected physicochemical properties of Nα-Cbz-Nε-tosyl-L-lysine based on its structure and data from commercial suppliers of the analogous Nε-Cbz-Nα-tosyl-L-lysine.

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₆S |

| Molecular Weight | 446.51 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity and crystalline form |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. Insoluble in water under neutral conditions. |

Visualizing the Synthetic and Strategic Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and application of Nα-Cbz-Nε-tosyl-L-lysine.

Caption: Synthetic pathway for Nα-Cbz-Nε-tosyl-L-lysine.

Caption: Orthogonal deprotection strategy in peptide synthesis.

Conclusion: A Cornerstone of Modern Peptide Chemistry

The conceptualization and synthesis of Nα-Cbz-Nε-tosyl-L-lysine represent a critical step in the evolution of peptide chemistry. It embodies the early application of orthogonal protection, a strategy that is now fundamental to the synthesis of complex peptides and proteins. While it has been largely superseded by more modern protecting group combinations, such as Boc/Fmoc strategies, understanding its discovery and the chemical principles behind it provides invaluable insight into the foundations of modern drug development and biochemical research. The logical progression from the individual discoveries of the Cbz and Tosyl groups to their combined use on a single, challenging amino acid like lysine is a testament to the ingenuity of early peptide chemists.

An In-depth Technical Guide on the Solubility and Stability of Protected Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of commonly used protected lysine derivatives. The strategic selection and use of these building blocks are paramount for the successful synthesis of peptides and other complex molecular architectures. Understanding their physicochemical properties, particularly solubility in various solvents and stability under different chemical conditions, is critical for optimizing reaction protocols, purification strategies, and ensuring the integrity of the final product.

Introduction to Lysine Protection

Lysine, with its primary ε-amino group, is a highly reactive residue in peptide synthesis. To prevent unwanted side reactions, such as chain branching, this nucleophilic group must be masked with a temporary protecting group. The ideal protecting group should be stable throughout the peptide chain elongation process and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. The choice of an ε-amino protecting group is a cornerstone of the overall synthetic strategy, dictating solvent systems and deprotection chemistries. The most prevalent strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which in turn governs the selection of orthogonal side-chain protectors.[1][2]

Below are the chemical structures of L-Lysine and its derivatives protected with the three most common groups: Boc, Fmoc, and Carbobenzoxy (Cbz).

Solubility of Protected Lysine Derivatives

The solubility of a protected amino acid is a critical factor in peptide synthesis, influencing the efficiency of coupling reactions and the ease of purification. Solubility is governed by the interplay between the polarity of the amino acid side chain, the protecting group, and the solvent system. The bulky, nonpolar nature of protecting groups like Boc, Fmoc, and Cbz generally increases solubility in organic solvents compared to the unprotected amino acid.[3]

Table 1: Solubility Profile of Common Protected Lysine Derivatives

| Derivative | Solvent | Solubility | Temperature (°C) | Citation(s) |

| H-Lys(Boc)-OH | Water | Slightly Soluble | Room Temp. | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temp. | [4] | |

| Dimethylformamide (DMF) | Soluble | Room Temp. | [4] | |

| Boc-Lys-OH | Dichloromethane (DCM) | Soluble | Room Temp. | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temp. | [6] | |

| Water | Less Soluble | Room Temp. | [6] | |

| Fmoc-Lys-OH | Dimethylformamide (DMF) | Soluble (may require heat) | Room Temp. | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temp. | [7][8] | |

| N-Methylpyrrolidone (NMP) | Soluble | Room Temp. | [7] | |

| Water | 3.64 mg/mL (pH adjusted to 3) | Room Temp. | [8] | |

| Methanol | 5.74 mg/mL (pH adjusted to 6) | Room Temp. | [8] | |

| Di-Fmoc-Lys-OH | Dimethylformamide (DMF) | Clearly Soluble (1 mmol in 2 mL) | Room Temp. | [9] |

| Acetone | Good Solvent | Room Temp. | [9] | |

| Dimethyl Sulfoxide (DMSO) | Good Solvent | Room Temp. | [9] | |

| Cbz-Lys-OH | Water | Mostly Soluble | Room Temp. | [10] |

Stability of Protected Lysine Derivatives

The stability of a protecting group determines its compatibility with the reaction conditions used during peptide synthesis. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is fundamental to modern peptide chemistry.[1]

Table 2: Stability and Deprotection Conditions of Lysine Protecting Groups

| Protecting Group | Cleavage Reagents | Stable To | Potential Side Reactions & Notes | Citation(s) |

| Boc | Strong acids (e.g., TFA, HF, HCl in dioxane) | Bases, nucleophiles, catalytic hydrogenation. | Tert-butyl cation generated during cleavage can alkylate sensitive residues like Trp and Tyr; scavengers are recommended. | [2][11][][13][14][15] |

| Fmoc | Bases (e.g., 20% piperidine in DMF) | Acids, catalytic hydrogenation. | Stable under acidic conditions used for Boc/tBu removal. Can be prematurely cleaved by some amino components during coupling. | [16][17][18] |

| Cbz (Z) | Catalytic hydrogenation (e.g., H₂/Pd), strong acids (HBr/AcOH, HF). | Mild acids, bases. | Stable to conditions for Fmoc removal. | [2][] |

| Mmt | Mild acids (e.g., 1% TFA in DCM, AcOH/TFE/DCM). | Bases (piperidine). | Highly acid-sensitive; allows for selective deprotection on-resin without affecting tBu-based groups. | [20][21] |

| Mtt | Dilute acids (e.g., 1% TFA in DCM, HFIP). | Bases (piperidine). | More stable than Mmt but still allows for selective deprotection in the presence of more robust acid-labile groups. | [20] |

| Dde / ivDde | Hydrazine (e.g., 2% in DMF). | Acids, bases (piperidine). | Dde group can migrate between amine functions. ivDde is more sterically hindered to reduce migration. | [1][2][20][22] |

| Alloc | Pd(0) catalyst and a scavenger. | Acids, bases. | Useful for on-resin modification when orthogonality to both acid- and base-labile groups is required. | [2] |

The differential stability of protecting groups is exploited to direct chemical modifications to specific sites. The most common orthogonal pair is the base-labile Fmoc group (for Nα-protection) and the acid-labile Boc group (for Nε-protection of Lysine). This allows for the assembly of the peptide backbone using Fmoc chemistry, followed by selective deprotection of the lysine side chain for branching or labeling after the main chain is complete.

Experimental Protocols

This protocol outlines a standard method for determining the solubility of a solid protected lysine derivative in a given solvent.

Methodology:

-

Materials:

-

Protected lysine derivative (solute).

-

Chosen organic solvent.

-

Vials with secure caps.

-

Constant temperature shaker/incubator.

-

Centrifuge.

-

Calibrated pipettes.

-

Analytical balance or HPLC system.

-

-

Procedure:

-

Preparation: Add an excess amount of the protected lysine derivative to a vial containing a precisely known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to confirm that the solution is saturated.[3]

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution reaches saturation.[3]

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet all undissolved solid, leaving a clear supernatant.

-

Quantification: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant without disturbing the solid pellet.

-

Analysis:

-

Gravimetric Method: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solid.

-

HPLC Method: Dilute the aliquot appropriately and analyze it using a validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

This protocol is designed to assess the stability of a protected lysine derivative under specific chemical conditions (e.g., varying pH or reagents) over time.

Methodology:

-

Materials:

-

Protected lysine derivative.

-

A series of buffers at desired pH values or solutions containing specific reagents (e.g., 20% piperidine in DMF, 50% TFA in DCM).

-

HPLC system with a suitable column (e.g., C18) and detector.

-

Constant temperature incubator.

-

Quenching solution (if necessary, to stop the reaction).

-

-

Procedure:

-

Stock Solution: Prepare a stock solution of the protected lysine derivative in an appropriate, non-reactive solvent (e.g., acetonitrile).

-

Reaction Setup: In separate vials, add an aliquot of the stock solution to the different test solutions (buffers or reagents) to achieve a known initial concentration.

-

Incubation: Place the vials in a constant temperature incubator.

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction if necessary. For example, an acidic aliquot can be neutralized with a base, or a basic aliquot can be neutralized with an acid. Dilute the sample in the HPLC mobile phase.

-

HPLC Analysis: Inject the quenched and diluted sample into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time. Calculate the percentage of the compound remaining at each time point relative to time zero. The rate of degradation can be determined by plotting the natural logarithm of the concentration versus time.

-

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]

- 6. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

- 7. reddit.com [reddit.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. openaccesspub.org [openaccesspub.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lifetein.com [lifetein.com]

- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 21. nbinno.com [nbinno.com]

- 22. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Nα-Tosyl-L-lysine Chloromethyl Ketone (TLCK) as a Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a well-established and widely utilized irreversible inhibitor of serine proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine and arginine residues. Its high specificity and covalent mode of action have made it an invaluable tool in biochemistry and cell biology for studying the roles of specific proteases in various physiological and pathological processes. This technical guide provides an in-depth exploration of the core mechanism of action of TLCK, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Covalent Inactivation of Serine Proteases

The inhibitory activity of TLCK is centered on its unique chemical structure, which combines a substrate-like moiety with a reactive chloromethyl ketone group. The tosyl-L-lysine portion of the molecule mimics the natural substrate of trypsin-like proteases, directing the inhibitor to the enzyme's active site.

Once bound, the chloromethyl ketone group engages in a two-step inactivation process:

-

Affinity Labeling: The lysine side chain of TLCK fits into the S1 pocket of the target protease, which is specifically adapted to recognize basic amino acid residues. This initial non-covalent binding positions the reactive chloromethyl ketone in close proximity to the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site.

-

Irreversible Alkylation: The highly reactive chloromethyl ketone then acts as an alkylating agent. Specifically, the nitrogen at the 3-position of the imidazole ring of the active site histidine residue performs a nucleophilic attack on the carbon of the chloromethyl group. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the protease.[1] This alkylation of the essential histidine residue disrupts the catalytic machinery of the enzyme, rendering it incapable of substrate hydrolysis.

Target Specificity

TLCK exhibits a strong preference for trypsin-like serine proteases.[2] However, its reactivity is not exclusively limited to this class of enzymes. At higher concentrations, TLCK has been shown to inhibit other proteases, including certain caspases, which are cysteine-aspartic proteases involved in apoptosis.[1][3] This broader reactivity should be a consideration in experimental design and data interpretation.

Quantitative Data on TLCK Inhibition

The potency of TLCK as a protease inhibitor is quantified by various kinetic parameters, including the second-order rate constant of inactivation (kinact/KI) and the half-maximal inhibitory concentration (IC50). The following table summarizes available quantitative data for the inhibition of various proteases by TLCK.

| Protease | Organism/Cell Line | Inhibition Parameter | Value | Reference |

| Trypsin | Bovine | k2 | 0.78 min-1 | [4] |

| Trypsin | Bovine | KI | 1.2 µM | [4] |

| Caspase-3 | Human Recombinant | IC50 | 12.0 µM | [1] |

| Caspase-6 | Human Recombinant | IC50 | 54.5 µM | [1] |

| Caspase-7 | Human Recombinant | IC50 | 19.3 µM | [1] |

| Cytotoxic T Lymphocyte (CTL) Activity | Alloreactive CTL clone | Half-maximal inhibition | 30 µM | [5] |

Experimental Protocols

General Protease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method to assess the inhibitory activity of TLCK against a purified trypsin-like serine protease.

Materials:

-

Purified trypsin-like serine protease

-

TLCK hydrochloride (stock solution prepared in an appropriate buffer, e.g., 1 mM HCl, and stored at -20°C)

-

Fluorogenic substrate specific for the protease (e.g., Cbz-Gly-Gly-Arg-AMC for trypsin)[6][7]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.

-

Inhibitor Preparation: Prepare serial dilutions of the TLCK stock solution in the assay buffer to achieve a range of final concentrations in the assay.

-

Assay Setup: To the wells of the 96-well microplate, add the following in order:

-

Assay buffer

-

TLCK solution at various concentrations (or buffer for the control)

-

Protease solution

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each TLCK concentration relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Determination of Irreversible Inhibition Kinetics

To characterize the time-dependent and irreversible nature of TLCK inhibition, a more detailed kinetic analysis is required.

Procedure:

-

Follow the general assay setup as described above.

-

At various time points after the addition of TLCK to the enzyme, initiate the reaction by adding the substrate.

-

Measure the residual enzyme activity at each time point.

-

Plot the natural logarithm of the residual enzyme activity against the pre-incubation time for each TLCK concentration.

-

The apparent first-order rate constant of inactivation (kobs) for each TLCK concentration is determined from the negative slope of these plots.

-

The second-order rate constant of inactivation (kinact/KI) can be determined by plotting kobs against the TLCK concentration.

Signaling Pathways and Cellular Effects

TLCK's utility extends beyond in vitro enzyme assays to cellular studies, where it has been instrumental in elucidating the roles of proteases in various signaling pathways. A prominent example is its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Activation

NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its activation is tightly regulated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription.

TLCK has been shown to block the activation of NF-κB induced by various stimuli, such as lipopolysaccharide (LPS) and cytokines.[2][8] The proposed mechanism involves the inhibition of a protease upstream of or within the IKK complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[8]

Apoptosis

TLCK has also been reported to block apoptosis in some cell systems, an effect attributed to its ability to inhibit caspase processing. Caspases are a family of proteases that are central to the execution of the apoptotic program. By inhibiting the activity of certain caspases, TLCK can interfere with the apoptotic cascade.

Logical Workflow for Investigating Protease Inhibition by TLCK

The following diagram illustrates a logical workflow for characterizing the inhibitory properties of TLCK against a target protease.

Conclusion

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action, involving affinity labeling followed by covalent modification of the active site histidine, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize TLCK as a tool to investigate the roles of specific proteases in biological systems. Furthermore, its demonstrated effects on critical signaling pathways like NF-κB underscore its value in cellular and molecular biology research. As with any inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 8. N-alpha-tosyl-L-lysine chloromethylketone prevents expression of iNOS in vascular smooth muscle by blocking activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nε-Carbobenzoxy-L-lysine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Nε-Carbobenzoxy-L-lysine. Due to the limited availability of public spectroscopic data for Nε-Carbobenzoxy-Nα-tosyl-L-lysine, this document focuses on its closely related and well-documented precursor, Nε-Carbobenzoxy-L-lysine. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and visual representations of analytical workflows.

Introduction

Nε-Carbobenzoxy-L-lysine is a critical building block in peptide synthesis and various biochemical studies. The presence of the carbobenzoxy (Cbz or Z) protecting group on the ε-amino function of the lysine side chain allows for selective chemical modifications at the α-amino and carboxyl groups. Accurate and thorough characterization of this compound is paramount to ensure the purity and identity of starting materials in complex synthetic pathways. This guide details the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for Nε-Carbobenzoxy-L-lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Nε-Carbobenzoxy-L-lysine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 5.10 | s | 2H | Benzyl protons (-CH₂-Ph) |

| 4.20 | t | 1H | α-CH |

| 3.10 | q | 2H | ε-CH₂ |

| 1.85 | m | 2H | β-CH₂ |

| 1.50 | m | 2H | δ-CH₂ |

| 1.40 | m | 2H | γ-CH₂ |

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data for Nε-Carbobenzoxy-L-lysine

| Chemical Shift (ppm) | Assignment |

| 175.0 | Carboxyl carbon (-COOH) |

| 156.5 | Carbonyl carbon (Cbz group) |

| 137.0 | Aromatic carbon (quaternary) |

| 128.5 | Aromatic carbons (ortho, meta) |

| 128.0 | Aromatic carbon (para) |

| 66.5 | Benzyl carbon (-CH₂-Ph) |

| 54.5 | α-Carbon |

| 40.5 | ε-Carbon |

| 31.0 | β-Carbon |

| 29.0 | δ-Carbon |

| 22.5 | γ-Carbon |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Nε-Carbobenzoxy-L-lysine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2940, 2860 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1690 | Strong | C=O stretch (Carbamate) |

| 1530 | Strong | N-H bend (Amide II) |

| 1450 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Carbamate) |

| 740, 700 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Nε-Carbobenzoxy-L-lysine

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI | Positive | 281.15 | [M+H]⁺ |

| ESI | Positive | 303.13 | [M+Na]⁺ |

Note: ESI stands for Electrospray Ionization. The molecular weight of Nε-Carbobenzoxy-L-lysine is 280.32 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of Nε-Carbobenzoxy-L-lysine.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid Nε-Carbobenzoxy-L-lysine powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-